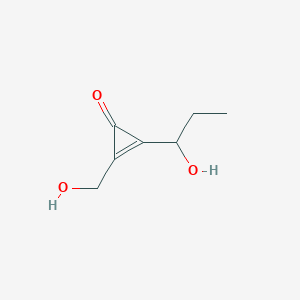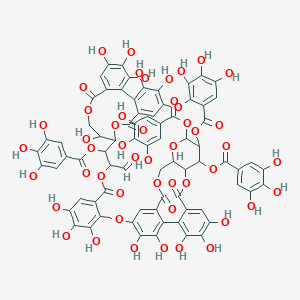
Woodfordin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Woodfordin C is a natural product that has been isolated from the bark of the tree, Pterocarpus indicus. It is a flavonoid compound that has been found to possess various biological activities.
Mecanismo De Acción
The mechanism of action of Woodfordin C is not fully understood. However, studies have suggested that it may exert its biological effects by modulating various signaling pathways. For example, it has been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Woodfordin C has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. In addition, Woodfordin C has been found to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Woodfordin C in lab experiments is that it is a natural product and therefore, has low toxicity. It is also readily available and can be easily synthesized from the bark of the Pterocarpus indicus tree. However, one limitation is that it may be difficult to obtain large quantities of the compound for use in experiments. In addition, the mechanism of action of Woodfordin C is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Woodfordin C. One area of research is to further elucidate the mechanism of action of the compound. This will help to better understand how it exerts its various biological effects. Another area of research is to investigate the potential use of Woodfordin C as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Finally, more studies are needed to investigate the safety and toxicity of Woodfordin C in humans.
Métodos De Síntesis
The synthesis of Woodfordin C involves the extraction of the compound from the bark of the Pterocarpus indicus tree. The bark is first ground into a fine powder and then extracted using solvents such as ethanol or methanol. The extract is then purified using chromatography techniques such as column chromatography or high-performance liquid chromatography (HPLC). The purified compound is then identified using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.
Aplicaciones Científicas De Investigación
Woodfordin C has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. Studies have shown that Woodfordin C can inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation and oxidative stress in various animal models.
Propiedades
Número CAS |
126347-63-5 |
|---|---|
Nombre del producto |
Woodfordin C |
Fórmula molecular |
C75H52O48 |
Peso molecular |
1721.2 g/mol |
Nombre IUPAC |
[11-formyl-4,5,6,14,20,21,22,25,26,30,31,32,46,47,48,51,52-heptadecahydroxy-9,17,35,43,55,61-hexaoxo-38,58-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,39,42,56,62-nonaoxadecacyclo[38.12.5.413,27.137,41.03,8.018,23.029,34.044,49.050,54.024,60]dohexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-12-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C75H52O48/c76-13-38-62(119-66(103)16-1-25(77)44(88)26(78)2-16)61-35(87)14-112-69(106)19-7-31(83)47(91)53(97)40(19)43-22(72(109)118-61)12-37(52(96)56(43)100)115-60-24(10-34(86)50(94)58(60)102)74(111)122-65-64(121-67(104)17-3-27(79)45(89)28(80)4-17)63-39(117-75(65)123-68(105)18-5-29(81)46(90)30(82)6-18)15-113-70(107)21-11-36(114-59-23(73(110)116-38)9-33(85)49(93)57(59)101)51(95)55(99)42(21)41-20(71(108)120-63)8-32(84)48(92)54(41)98/h1-13,35,38-39,61-65,75,77-102H,14-15H2 |
Clave InChI |
WDXFHUYTXOHJHZ-UHFFFAOYSA-N |
SMILES |
C1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C(C(=C9)C(=O)O2)C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C15)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |
SMILES canónico |
C1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C(C(=C9)C(=O)O2)C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C15)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |
Sinónimos |
woodfordin C woodfruticosin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



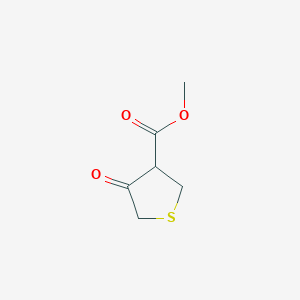

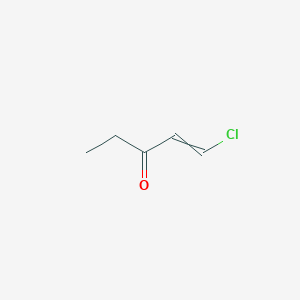
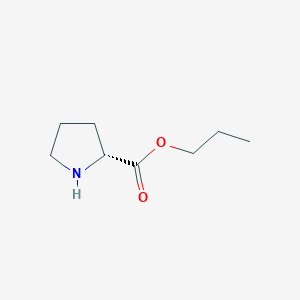
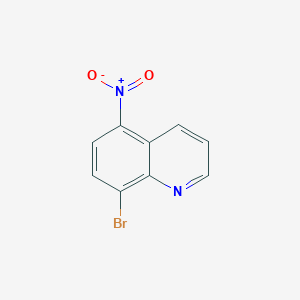
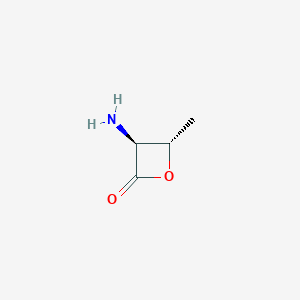
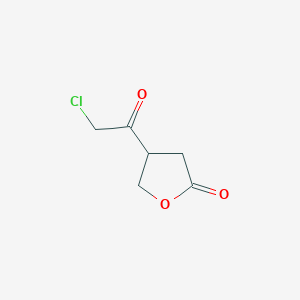
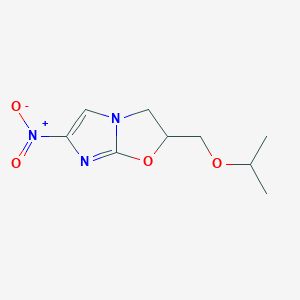
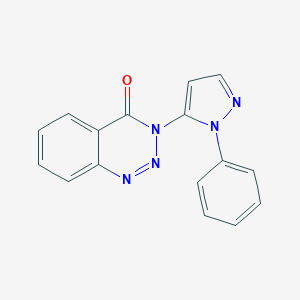

![(2R,12bS)-2-ethyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carbaldehyde](/img/structure/B144411.png)
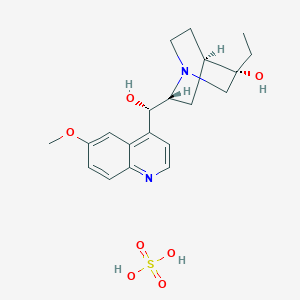
![2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B144415.png)
